An In-depth Technical Guide to 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
An In-depth Technical Guide to 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, offering a rigid three-dimensional framework that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this class, 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride represents a molecule of significant interest. Its unique architecture, combining a piperidine and an azepane ring centered on a spiro carbon, with an embedded lactam functionality, suggests a rich potential for probing biological systems.
This guide is intended to provide a comprehensive overview of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride for the scientific community. It is important to note that while the existence of this compound is confirmed in chemical databases, detailed experimental data in peer-reviewed literature is scarce. Therefore, this document synthesizes the available information from chemical suppliers with theoretical insights and extrapolations from closely related analogues to provide a robust and practical resource. We will clearly distinguish between established data and scientifically grounded predictions to maintain the highest level of intellectual honesty.
Core Molecular Identity and Physicochemical Properties
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is a spirocyclic diamine lactam, presented as its hydrochloride salt to enhance stability and aqueous solubility. The core structure features a six-membered piperidine ring and a seven-membered azepane ring, which contains a lactam moiety, joined by a single spiro carbon atom.
Structural Representation:
Caption: Chemical structure of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride. It is important to note that most of these values are computationally predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 1609403-56-6 | Chemical Supplier Databases[1] |
| Molecular Formula | C₁₀H₂₀Cl₂N₂O | Angene Chemical[1] |
| Molecular Weight | 255.18 g/mol | Angene Chemical[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred from dihydrochloride salt form |
| Hydrogen Bond Donor Count | 4 | Angene Chemical[1] |
| Hydrogen Bond Acceptor Count | 2 | Angene Chemical[1] |
| Topological Polar Surface Area | 41.1 Ų | Angene Chemical[1] |
| Complexity | 197 | Angene Chemical[1] |
Synthesis and Purification: A Proposed Methodology
Proposed Retrosynthetic Analysis and Synthetic Pathway
Caption: Proposed synthetic workflow for 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of the N-protected Spirocyclic Diamine Precursor
This key step involves the coupling of suitably protected piperidine and azepane derivatives. A plausible approach is the alkylation of a protected 4-piperidone with a protected amino-functionalized alkyl halide derived from caprolactam.
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Protecting Group Strategy: The choice of nitrogen protecting groups is critical to ensure compatibility with subsequent reaction conditions. Boc (tert-butyloxycarbonyl) is a suitable choice for its stability and ease of removal under acidic conditions.
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Alkylation: React N-Boc-4-piperidone with a suitable alkylating agent, such as N-(4-bromobutyl)-Boc-amine, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the coupled product.
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Purification: The crude product would be purified by column chromatography on silica gel.
Step 2: Lactam Formation via Intramolecular Cyclization
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Deprotection and Cyclization: Selective deprotection of one of the Boc groups, followed by an intramolecular amidation, would form the seven-membered lactam ring. This can often be achieved by carefully controlled acidic treatment.
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Alternative: Dieckmann Condensation: An alternative route would involve a Dieckmann condensation of a diester precursor, followed by amination and reduction.
Step 3: Final Deprotection and Salt Formation
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Boc Removal: The remaining Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid in an organic solvent like dioxane or methanol.
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Salt Formation: Treatment of the freebase with two equivalents of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) will precipitate the desired 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride.
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Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.
Analytical Characterization: Predicted Spectroscopic Profile
Definitive structural elucidation of 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the number of methylene groups in different chemical environments. Key expected signals include:
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NH Protons: Broad signals for the two secondary amine protons and the lactam N-H, likely in the downfield region (δ 7-9 ppm), which would exchange with D₂O.
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Methylene Protons: A series of overlapping multiplets in the δ 1.5-3.5 ppm range corresponding to the methylene groups of the piperidine and azepane rings. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted further downfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display 10 distinct signals:
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Carbonyl Carbon: A signal in the downfield region, characteristic of a lactam carbonyl (δ 170-180 ppm).
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Spiro Carbon: A quaternary carbon signal, typically in the δ 50-70 ppm range.
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Methylene Carbons: Several signals in the aliphatic region (δ 20-60 ppm) corresponding to the methylene carbons of the two rings.
Infrared (IR) Spectroscopy (Predicted)
Key vibrational bands expected in the IR spectrum include:
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N-H Stretching: Broad absorptions in the 3200-3400 cm⁻¹ region for the amine and amide N-H bonds.
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C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O Stretching: A strong, sharp absorption band characteristic of a lactam carbonyl, typically around 1650-1680 cm⁻¹.
Mass Spectrometry (Predicted)
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High-Resolution Mass Spectrometry (HRMS): The exact mass of the freebase (C₁₀H₁₈N₂O) would be observed, allowing for confirmation of the molecular formula. The expected monoisotopic mass is 182.1419 g/mol . The dihydrochloride salt would likely show the protonated molecular ion of the free base [M+H]⁺ at m/z 183.1497.
Applications in Drug Discovery and Chemical Biology
While specific biological activity data for 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is not yet published, the broader class of diazaspirocycles has shown significant promise in neuroscience and other therapeutic areas.
Potential as a GABA Receptor Modulator
The structural rigidity and the presence of nitrogen atoms make diazaspirocycles excellent scaffolds for targeting ion channels and G-protein coupled receptors. Notably, related 3,9-diazaspiro[5.5]undecane derivatives have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2] The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating anxiety, epilepsy, and sleep disorders.[3]
Caption: Potential therapeutic avenues for 3,9-Diazaspiro[5.6]dodecan-10-one based on related compounds.
Use as a Scaffold in Library Synthesis
The two secondary amine functionalities provide convenient handles for combinatorial library synthesis. Derivatization at these positions can be used to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Safety, Handling, and Storage
As with any laboratory chemical, 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride should be handled with appropriate care. The following recommendations are based on the general properties of amine hydrochlorides and lactams.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: Specific toxicity data is not available. Assume the compound is harmful if swallowed, and may cause skin and eye irritation. In case of exposure, follow standard first aid procedures and seek medical attention.
Conclusion and Future Outlook
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride is a promising, yet underexplored, chemical entity. Its spirocyclic framework is a privileged scaffold in medicinal chemistry, and its structural features suggest a high potential for biological activity, particularly in the realm of neuroscience. This guide has provided a comprehensive overview based on available data and theoretical principles. The next critical steps for the scientific community will be the publication of a detailed, reproducible synthesis and the full experimental characterization of its physicochemical and pharmacological properties. Such studies will undoubtedly unlock the full potential of this intriguing molecule and pave the way for its application in the development of novel therapeutics.
References
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Angene Chemical. 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride. [Link]
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Angene Chemical. 3,9-diazaspiro[5.6]dodecan-10-one. [Link]
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MDPI. (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. [Link]
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PubMed Central (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
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PubMed. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]
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University of Southampton ePrints. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]
- Google Patents. Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
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PubMed Central (PMC). GABAA receptors: structure, function, pharmacology, and related disorders. [Link]
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PubMed. GABAA receptor π forms channels that stimulate ERK through a G-protein-dependent pathway. [Link]
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PubMed Central (PMC). Evidence that GABA ρ subunits contribute to functional ionotropic GABA receptors in mouse cerebellar Purkinje cells. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
